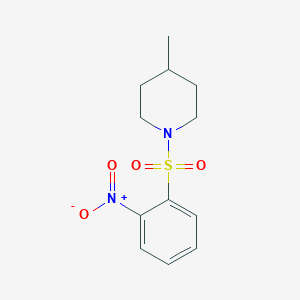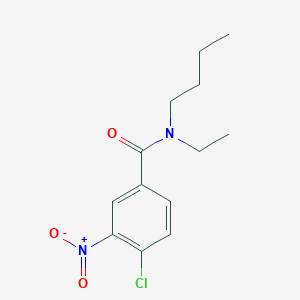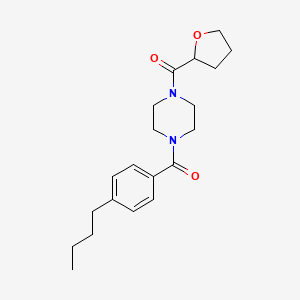
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a glycinamide moiety, and both chlorophenyl and phenylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The quinoline ring is synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Glycinamide Moiety: The glycinamide group is introduced via an amidation reaction, where the quinoline derivative is reacted with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Chlorophenyl and Phenylsulfonyl Groups: The final steps involve the introduction of the chlorophenyl and phenylsulfonyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H~2~) in the presence of palladium on carbon (Pd/C) to reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid (AcOH)
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH~4~)
Substitution: NaH, DMF, amines, thiols
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Amino derivatives
Substitution: Substituted quinoline derivatives
科学的研究の応用
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of N2-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by binding to specific domains. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinamide
- N-quinolin-8-ylglycinamide
- N-(phenylsulfonyl)-N-quinolin-8-ylglycinamide
Uniqueness
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenylsulfonyl groups, along with the quinoline ring, allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-18-11-13-19(14-12-18)27(31(29,30)20-8-2-1-3-9-20)16-22(28)26-21-10-4-6-17-7-5-15-25-23(17)21/h1-15H,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWZFXFWLJUCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4901944.png)

![1-Propan-2-yl-3-[[3-[(propan-2-ylcarbamoylamino)methyl]-1-adamantyl]methyl]urea](/img/structure/B4901963.png)
![2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B4901968.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4901978.png)
![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4901983.png)
![3-methyl-N-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4902002.png)
![1-(6-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-4-ol](/img/structure/B4902004.png)
![(3-amino-4-isobutyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B4902020.png)

